

New Imidazo[2,1-b]oxazine Derivatives Show Promise Against Drug-Resistant Tuberculosis

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Compound of Interest

Compound Name: (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B104521

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A recent study has unveiled a series of novel imidazo[2,1-b]oxazine carbamate derivatives with potent activity against *Mycobacterium tuberculosis* (Mtb), including multidrug-resistant (MDR) strains. The research highlights specific compounds that demonstrate superior efficacy over existing treatments like rifampicin and pretomanid in preclinical models, offering a potential new avenue in the fight against tuberculosis.

Scientists and drug development professionals now have access to compelling data on a new class of antitubercular agents. A 2023 study published in a peer-reviewed journal details the synthesis and evaluation of several imidazo[2,1-b]oxazine derivatives. The findings indicate that these compounds exhibit significant bactericidal activity against the Mtb H37Rv strain and a panel of clinical isolates, with some derivatives showing minimum inhibitory concentration (MIC90) values below 0.5 μ M.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Comparative Efficacy

The newly synthesized compounds were benchmarked against established antitubercular drugs, rifampicin and pretomanid. Notably, several of the novel derivatives demonstrated a 1-log greater reduction in mycobacterial burden within infected macrophages compared to these existing drugs.[\[1\]](#)[\[2\]](#) This suggests a potent ability to target the bacteria within the host's immune cells, a critical aspect of tuberculosis treatment.

The most promising compounds from the study, particularly compounds 47-49, 51-53, and 55, displayed remarkable activity against a variety of clinical Mtb isolates, with MIC90 values

consistently under 0.5 μM .^{[1][2][3]}

Table 1: Comparative Antitubercular Activity (MIC90 in μM)

Compound/Drug	Mtb H37Rv	Clinical Isolates (Range)
Novel Imidazo[2,1-b]oxazine Derivatives		
Compound 47	0.18	< 0.5
Compound 48	0.25	< 0.5
Compound 49	0.21	< 0.5
Compound 51	0.35	< 0.5
Compound 52	0.42	< 0.5
Compound 53	0.38	< 0.5
Compound 55	0.29	< 0.5
Comparator Drugs		
Rifampicin	~0.1-1.0	Variable
Pretomanid	~0.06-0.5	Variable

Note: Data for novel compounds is sourced from the 2023 study.^{[1][2][3]} Data for comparator drugs is based on published literature and may vary depending on the specific strain and testing conditions.

Safety and Selectivity Profile

A crucial aspect of the study was the evaluation of the safety profile of these novel derivatives. The compounds were tested against three human cell lines (HepG2, MRC-5, and J774A.1) and showed no significant cytotoxicity, with IC50 values greater than 100 μM for the most active compounds.^{[1][2]} Furthermore, in vivo toxicity was assessed using the *Galleria mellonella* model, where the compounds did not exhibit any toxic effects.^{[1][2]} The derivatives also

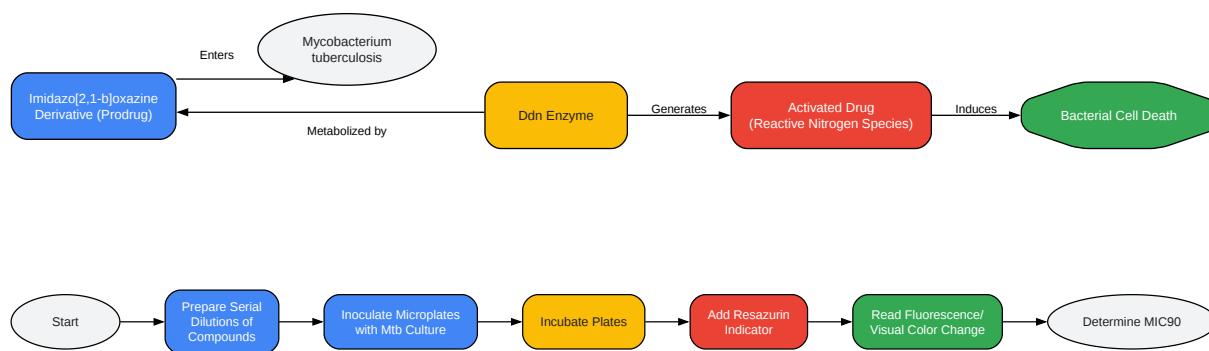
demonstrated high selectivity for *M. tuberculosis*, with no substantial activity against other bacteria or fungi.[1][2]

Table 2: Cytotoxicity Data (IC50 in μM)

Compound	HepG2 (Liver)	MRC-5 (Lung)	J774A.1 (Macrophage)
Compound 47	> 322	> 147	> 106
Compound 49	> 322	> 147	> 106
Other active derivatives	> 322	> 147	> 106

Proposed Mechanism of Action

Molecular docking studies suggest that these novel imidazo[2,1-b]oxazine derivatives likely share a mechanism of action with pretomanid.[1][2] It is proposed that they are pro-drugs activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in *M. tuberculosis*.[1][2] This activation leads to the generation of reactive nitrogen species, which are toxic to the bacteria.[4][5]



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